2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate
Description
This compound features a benzo[d]imidazole core substituted with a piperazine-linked 5-fluoro-2-methoxyphenylsulfonyl group, stabilized as an oxalate salt.
Properties
IUPAC Name |
2-[[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S.C2H2O4/c1-27-17-7-6-14(20)12-18(17)28(25,26)24-10-8-23(9-11-24)13-19-21-15-4-2-3-5-16(15)22-19;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3,(H,21,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMIGMSGAIZHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic molecule with a diverse range of biological activities. Its structure integrates a benzimidazole core, a piperazine moiety, and a sulfonyl group, which are known to contribute to various pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Structural Features
The compound's structure can be broken down into significant components:
- Benzimidazole Core : Known for antifungal, antibacterial, and antiparasitic properties.
- Piperazine Ring : Commonly found in many therapeutic agents, contributing to diverse mechanisms of action.
- Sulfonyl Group : Influences solubility and biological interactions.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FN₃O₄S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 2034542-48-6 |
Antimicrobial Properties
Research indicates that compounds containing benzimidazole and piperazine structures exhibit significant antimicrobial activity. In particular, derivatives of benzimidazoles have shown efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans.
A comparative analysis of similar compounds reveals that those with structural similarities to This compound also demonstrate notable antimicrobial effects:
| Compound Name | Activity | MIC (µg/mL) |
|---|---|---|
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Antibacterial against S. aureus | < 1 |
| 5-Fluoro-2-methoxybenzene sulfonamide | Antimicrobial | 4 |
| Piperazine-derived benzimidazoles | Antitumor activity | Varies |
The mechanisms through which This compound exerts its biological effects are still under investigation. However, molecular docking studies suggest potential interactions with key bacterial targets such as:
- (p)ppGpp synthetases/hydrolases
- FtsZ proteins
- Pyruvate kinases
These interactions may inhibit essential bacterial processes, leading to antimicrobial activity.
Preclinical Studies
In preclinical evaluations, compounds similar to the target molecule have shown varying degrees of toxicity and efficacy. For instance, one study noted that modifications to the benzimidazole structure improved metabolic stability and reduced side effects while maintaining antimicrobial potency.
Clinical Implications
The potential applications of this compound extend beyond antimicrobial activity. Its unique structural features suggest possible roles in treating central nervous system disorders due to its piperazine component. Ongoing research aims to explore these avenues further.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Key Observations:
Flexibility : Piperazine spacers (target compound, ) enable better conformational adaptability than rigid triazole-thiazole hybrids (9a, ).
Solubility: The oxalate salt likely improves aqueous solubility compared to non-salt forms (e.g., thiazole derivatives in ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Hypothetical for Target Compound)
*Predicted using analogs from .
Q & A
Q. Critical steps for purity :
- Use elemental analysis (C, H, N) and HPLC (>98% purity) to confirm stoichiometry and absence of unreacted intermediates .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and ¹H/¹³C NMR to verify sulfonyl and methylene linkages .
Basic: How can researchers validate the structural integrity of the compound?
Answer:
Combine spectroscopic and chromatographic methods:
- ¹H NMR : Look for characteristic peaks:
- FT-IR : Confirm sulfonyl group (S=O stretch at ~1350 cm⁻¹) and oxalate salt (broad O-H stretch at ~2500 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) matching theoretical values .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying three regions:
Sulfonylpiperazine : Replace the 5-fluoro-2-methoxyphenyl group with other aryl sulfonamides (e.g., 4-bromophenyl) to assess impact on target binding .
Benzimidazole core : Introduce substituents (e.g., methyl, chloro) at positions 5 or 6 to modulate lipophilicity and π-π stacking .
Oxalate counterion : Compare with hydrochloride or tosylate salts to evaluate solubility and bioavailability .
Q. Methodology :
- Synthesize 10–15 analogs using parallel synthesis.
- Test in in vitro assays (e.g., enzyme inhibition, cellular uptake) and correlate results with computational docking (e.g., AutoDock Vina) to identify critical interactions .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies may arise from variations in:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Compound stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- Cellular models : Compare activity in primary cells vs. immortalized lines to rule out cell-specific effects .
Example : If one study reports potent antimicrobial activity while another shows none, test both groups under identical conditions (e.g., Mueller-Hinton broth, 37°C) with MIC/MBC endpoints .
Advanced: What experimental strategies are recommended for elucidating the mechanism of action?
Answer:
- Target identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins from cell lysates .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected pathways .
- Kinetic studies : Measure IC₅₀ shifts under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition .
Validation : Confirm findings with gene knockout (CRISPR/Cas9) or pharmacological inhibitors .
Advanced: How to address challenges in scaling up synthesis while maintaining yield?
Answer:
- Optimize solvent systems : Replace DCM with toluene for sulfonylation to improve safety and scalability .
- Catalyst screening : Test alternatives to Pd/C (e.g., Ni catalysts) for hydrogenation steps to reduce costs .
- Process analytical technology (PAT) : Use inline FT-IR to monitor reaction completion and minimize byproducts .
Case study : Microwave-assisted synthesis (e.g., 100°C, 300 W) reduced reaction time from 12 hours to 45 minutes for similar benzimidazole derivatives .
Advanced: How to design stability-indicating methods for formulation development?
Answer:
- Forced degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation pathways .
- HPLC method : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in water/acetonitrile. Monitor peaks at 254 nm .
- Compatibility studies : Test excipients (e.g., lactose, PVP) for 4 weeks at 25°C/60% RH to detect interactions via DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
